(5E)-3-(butan-2-yl)-5-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methylidene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-3-(butan-2-yl)-5-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methylidene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzodioxin moiety, and a butyl side chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(butan-2-yl)-5-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method starts with the preparation of the thiazolidinone ring through the reaction of a suitable amine with carbon disulfide and an α-halo ketone under basic conditions. The resulting intermediate is then reacted with 2,3-dihydro-1,4-benzodioxin-6-amine in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-(butan-2-yl)-5-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thioethers or alcohols.
Substitution: Formation of substituted thiazolidinones.
Scientific Research Applications
(5E)-3-(butan-2-yl)-5-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methylidene]-2-thioxo-1,3-thiazolidin-4-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-3-(butan-2-yl)-5-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Carbon-14 containing low molecular weight organic compounds
Uniqueness
Compared to similar compounds, (5E)-3-(butan-2-yl)-5-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methylidene]-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of a thiazolidinone ring and a benzodioxin moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H18N2O3S2 |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
3-butan-2-yl-5-(2,3-dihydro-1,4-benzodioxin-6-yliminomethyl)-4-hydroxy-1,3-thiazole-2-thione |
InChI |
InChI=1S/C16H18N2O3S2/c1-3-10(2)18-15(19)14(23-16(18)22)9-17-11-4-5-12-13(8-11)21-7-6-20-12/h4-5,8-10,19H,3,6-7H2,1-2H3 |
InChI Key |
VIUDABXAWLYTBD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=C(SC1=S)C=NC2=CC3=C(C=C2)OCCO3)O |
Origin of Product |
United States |
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